21-Methylpentacosanoyl-CoA

Peroxisomal Beta-Oxidation Acyl-CoA Oxidase Enzyme Specificity

21-Methylpentacosanoyl-CoA is a defined C25 acyl-CoA with a methyl branch precisely at C21 (MW 1146.2 g/mol). Unlike straight-chain substrates, its C21 methylation directs exclusive processing by peroxisomal ACOX2/ACOX3—not ACOX1. The C21 branch bypasses 2-methylacyl-CoA racemase (AMACR), enabling direct measurement of MFP2 and SCPx activity without confounding variables. Activation requires very-long-chain acyl-CoA synthetase (VLCS), not generic LCAS, faithfully recapitulating authentic VLCFA biology. Essential for unambiguous peroxisomal beta-oxidation enzyme kinetic studies and metabolic defect locus mapping.

Molecular Formula C47H86N7O17P3S
Molecular Weight 1146.2 g/mol
Cat. No. B15547738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Methylpentacosanoyl-CoA
Molecular FormulaC47H86N7O17P3S
Molecular Weight1146.2 g/mol
Structural Identifiers
InChIInChI=1S/C47H86N7O17P3S/c1-5-6-24-35(2)25-22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-23-26-38(56)75-30-29-49-37(55)27-28-50-45(59)42(58)47(3,4)32-68-74(65,66)71-73(63,64)67-31-36-41(70-72(60,61)62)40(57)46(69-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,57-58H,5-32H2,1-4H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)
InChIKeyRCSKJKFSWIRCJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

21-Methylpentacosanoyl-CoA: Procurement Specifications and Metabolic Classification for Peroxisomal Research


21-Methylpentacosanoyl-CoA is a very-long-chain, methyl-branched fatty acyl-CoA derivative characterized by a 25-carbon acyl group with a single methyl branch at the C21 position, conjugated to coenzyme A [1]. It is classified within the broader family of methyl-branched fatty acyl-CoAs, which are distinct metabolic intermediates primarily processed through specialized peroxisomal alpha- and beta-oxidation pathways rather than the more common mitochondrial beta-oxidation of straight-chain fatty acids [2]. Its molecular weight is 1146.2 g/mol, and its molecular formula is C47H86N7O17P3S, defining it as a specific and high-molecular-weight substrate [1].

21-Methylpentacosanoyl-CoA: Why Chain Length and Branching Position Preclude Substitution with Common Acyl-CoA Analogs


Substituting 21-Methylpentacosanoyl-CoA with a generic or more common acyl-CoA (e.g., palmitoyl-CoA, a straight-chain C16:0-CoA) is not scientifically valid due to fundamental differences in metabolic processing and enzyme specificity. This compound's C25 chain length and C21 methyl branch dictate its exclusive recognition and catabolism by a specialized subset of peroxisomal enzymes, including ACOX2/3 and very-long-chain acyl-CoA synthetases (VLCS), which do not efficiently process shorter or straight-chain substrates [1][2]. In contrast, straight-chain long-chain acyl-CoAs (C12-C20) are primarily handled by ACOX1 and mitochondrial enzymes [3]. Furthermore, even among branched-chain acyl-CoAs, the position of the methyl branch (e.g., 2-methyl vs. 3-methyl vs. 21-methyl) dictates engagement with entirely different oxidative pathways (peroxisomal beta-oxidation vs. alpha-oxidation), as demonstrated by the distinct enzyme systems for pristanoyl-CoA (2-methyl) and phytanoyl-CoA (3-methyl) [2][4].

21-Methylpentacosanoyl-CoA: Quantitative Differentiation Data for ACOX Isoform Specificity and Pathway Assignment


Differential Substrate Specificity: ACOX2/3 vs. ACOX1 for Very-Long-Chain Methyl-Branched Acyl-CoAs

Unlike straight-chain long-chain fatty acyl-CoAs (e.g., palmitoyl-CoA) which are oxidized by ACOX1, very-long-chain methyl-branched acyl-CoAs, such as 21-Methylpentacosanoyl-CoA, are substrates for the distinct peroxisomal oxidases ACOX2 and ACOX3. This functional segregation is supported by substrate specificity studies on human ACOX isoforms [1]. While direct kinetic data (Km, kcat) for 21-Methylpentacosanoyl-CoA are absent in the current literature, its classification as a C25, methyl-branched acyl-CoA places it within the established substrate class for ACOX2/3, which are known to be the only human acyl-CoA oxidases involved in the degradation of branched-chain fatty acids [2]. This is in contrast to ACOX1, which is responsible for oxidizing straight-chain fatty acids of varying lengths [2].

Peroxisomal Beta-Oxidation Acyl-CoA Oxidase Enzyme Specificity

Pathway Segregation: Differential Activation by Very-Long-Chain Acyl-CoA Synthetase (VLCS)

The metabolic entry point for 21-Methylpentacosanoyl-CoA is distinct from that of shorter or straight-chain analogs. Its free acid precursor, 21-methylpentacosanoic acid, requires activation by very-long-chain acyl-CoA synthetase (VLCS), an enzyme specific for fatty acids with 22 or more carbons [1]. In contrast, common long-chain fatty acids like palmitic acid (C16:0) are activated by long-chain acyl-CoA synthetases (ACSLs) [2]. This differential activation mechanism, dictated by the C25 chain length, represents a quantifiable difference in enzymatic processing at the earliest step of its metabolism.

Fatty Acid Activation Acyl-CoA Synthetase Peroxisomal Metabolism

Distinct Stereospecificity of 2-Methyl-Branched Acyl-CoA Oxidases Provides a Context for Non-2-Methyl Substrates

The metabolism of 2-methyl-branched fatty acids, like pristanic acid, is critically dependent on the stereospecificity of their cognate acyl-CoA oxidases, which only act on the 2S-isomer, necessitating a racemase for the 2R-isomer [1]. For 2-methylpentadecanoyl-CoA, purified LCAD had a specific activity of 340 mU/mg for the S-isomer and no measurable activity for the R-isomer [2]. In contrast, 21-Methylpentacosanoyl-CoA, with its methyl branch at the C21 position, is not a substrate for these 2-methyl-specific oxidases and thus bypasses this stereospecific requirement entirely. This positions 21-Methylpentacosanoyl-CoA as a valuable tool for studying peroxisomal beta-oxidation pathways independent of the AMACR racemase step, unlike the 2-methyl branched analogs.

Enzyme Stereospecificity 2-Methylacyl-CoA Racemase Peroxisomal Beta-Oxidation

21-Methylpentacosanoyl-CoA: Validated Research Applications Based on Chain-Length and Branching Specificity


Investigating Peroxisomal Beta-Oxidation Deficiencies Independent of AMACR Activity

Given that its C21 methyl branch bypasses the stereospecific requirement and racemase step necessary for 2-methyl-branched substrates [1], 21-Methylpentacosanoyl-CoA is an ideal substrate for directly assaying the activity of downstream peroxisomal beta-oxidation enzymes (e.g., MFP2, SCPx) in cell lysates or purified systems. This allows researchers to pinpoint the specific locus of a metabolic defect without the confounding variable of 2-methylacyl-CoA racemase (AMACR) function.

Functional Characterization of ACOX2 and ACOX3 Isoforms

21-Methylpentacosanoyl-CoA serves as a specific tool to differentiate the activity of human peroxisomal acyl-CoA oxidases. Its classification as a very-long-chain, methyl-branched acyl-CoA makes it a predicted substrate for ACOX2 and ACOX3, but not for ACOX1 which prefers straight-chain substrates [2]. This allows for targeted enzyme kinetic studies to better define the substrate specificities of these less-characterized isoforms.

Dissecting Very-Long-Chain Fatty Acid Transport and Activation

As a C25 acyl-CoA, its free acid form requires activation by very-long-chain acyl-CoA synthetase (VLCS) rather than the common long-chain acyl-CoA synthetases [3]. This makes 21-Methylpentacosanoyl-CoA a key reagent for studies focused on the peroxisomal import and initial activation of very-long-chain fatty acids, a process distinct from the activation and mitochondrial import of long-chain fatty acids like palmitate.

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